2-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide
Description
2-Fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is a benzamide derivative featuring a tetrahydrobenzofuran core substituted with a hydroxyl group at the 4-position. The amide nitrogen is linked to a methyl group attached to the tetrahydrobenzofuran ring, while the benzamide moiety contains a fluorine atom at the 2-position.
Properties
IUPAC Name |
2-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c17-13-5-2-1-4-11(13)15(19)18-10-16(20)8-3-6-14-12(16)7-9-21-14/h1-2,4-5,7,9,20H,3,6,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKYBLIRCHRTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- The target compound’s tetrahydrobenzofuran core differentiates it from sulfur-containing analogs like benzothiazole derivatives (e.g., CAS 1020252-55-4) .
- Fluorine substitution at the 2-position on the benzamide ring is a shared feature with pesticide compounds like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), where fluorine enhances lipophilicity and metabolic stability .
- Unlike triazole-thione derivatives , the target compound lacks a sulfur-based tautomeric system, which could influence its reactivity and stability in biological environments.
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